molecular formula C15H22O3 B172372 Ethyl 7-hydroxy-7-phenylheptanoate CAS No. 112665-42-6

Ethyl 7-hydroxy-7-phenylheptanoate

Cat. No.: B172372
CAS No.: 112665-42-6
M. Wt: 250.33 g/mol
InChI Key: CBLRKMHGDTXYKT-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-7-phenylheptanoate is an ester derivative featuring a hydroxyl group and a phenyl substituent at the seventh carbon of a heptanoate backbone. However, specific data on its melting point, boiling point, solubility, or stability remain unreported in the available literature .

Properties

CAS No.

112665-42-6

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 7-hydroxy-7-phenylheptanoate

InChI

InChI=1S/C15H22O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10,14,16H,2,4,7-8,11-12H2,1H3

InChI Key

CBLRKMHGDTXYKT-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCC(C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)CCCCCC(C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 7-hydroxy-7-phenylheptanoate shares structural similarities with several esters and hydroxy-acid derivatives. Below is a detailed comparison with four related compounds, focusing on structural features, synthesis, and applications.

Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6)

  • Structural Differences : Contains a 4-methoxyphenyl group and two oxo groups (at C4 and C7) instead of a single hydroxyl and phenyl group.
  • Molecular Formula: C₁₆H₂₀O₅ (MW 292.332), compared to this compound’s expected formula C₁₅H₂₂O₃ (estimated MW 250.33).
  • Synthesis : Synthesized via multicomponent reactions involving acetylenic esters and bromopyruvate derivatives, with optimized routes achieving ≥95% purity .
  • Applications : Serves as a precursor for bioactive molecules, though specific pharmacological data are lacking.

Ethyl 7-Fluoroheptanoate (CID 120249)

  • Structural Differences : Features a fluorine atom at the terminal carbon instead of a hydroxyl-phenyl group.
  • Molecular Formula : C₉H₁₇FO₂ (MW 176.23), significantly smaller due to the absence of the phenyl ring.
  • Physicochemical Properties: Predicted collision cross-section data suggest higher volatility compared to this compound, though experimental validation is needed .
  • Applications : Used in fluorinated compound research, particularly in studying metabolic stability in drug design.

Ethyl (Z)-7-Oxo-3-phenyl-2-heptenoate (CAS 98525-83-8)

  • Structural Differences : Contains a conjugated α,β-unsaturated ester (Z-configuration) and an oxo group at C5.
  • Molecular Formula : C₁₅H₁₈O₃ (MW 246.306), with a lower molecular weight due to the unsaturated backbone.
  • Synthesis : Produced via stereoselective methods with a reported yield of ~62%, highlighting challenges in controlling double-bond geometry .
  • Reactivity: The α,β-unsaturated system enables Michael addition reactions, unlike the saturated backbone of this compound.

7-Hydroxyheptanoic Acid

  • Structural Differences : A carboxylic acid lacking the phenyl group and ethyl ester moiety.
  • Molecular Formula : C₇H₁₄O₃ (MW 146.18), simpler due to the absence of aromaticity and esterification.
  • Applications: Used in polymer chemistry (e.g., polyhydroxyalkanoates) and as a building block for biodegradable materials .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield/Data Availability
This compound C₁₅H₂₂O₃ (est.) ~250.33 Hydroxyl, ester, phenyl Limited data
Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate C₁₆H₂₀O₅ 292.332 Methoxyphenyl, oxo, ester ≥95% purity
Ethyl 7-fluoroheptanoate C₉H₁₇FO₂ 176.23 Fluorine, ester Collision cross-section predicted
Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate C₁₅H₁₈O₃ 246.306 α,β-unsaturated ester, oxo 62% yield
7-Hydroxyheptanoic acid C₇H₁₄O₃ 146.18 Hydroxyl, carboxylic acid High-purity batches available

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